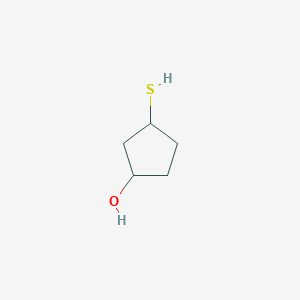
3-Sulfanylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylcyclopentan-1-ol, also known as 3-Mercapto-1-cyclopentanol, is a cyclic thiol compound with the molecular formula C5H10OS. It is an important intermediate in the synthesis of various organic compounds and is widely used in scientific research. The unique structure of this compound makes it a valuable compound in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 3-Sulfanylcyclopentan-1-ol is not fully understood. However, it is believed to act as a nucleophile due to the presence of the thiol group. It can react with various electrophiles, such as aldehydes and ketones, to form stable adducts. This reaction can be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have antioxidant properties and can scavenge free radicals. It has also been shown to have antimicrobial activity against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Sulfanylcyclopentan-1-ol in lab experiments is its high yield and purity. It can be easily synthesized using various methods and can be purified using simple techniques. However, one of the limitations of using this compound is its reactivity. It can react with various electrophiles, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-Sulfanylcyclopentan-1-ol. One of the areas of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound. This can help in the development of new drugs and therapies. Additionally, the use of this compound in the synthesis of chiral building blocks can also be further explored. This can lead to the development of new drugs with better efficacy and fewer side effects.
Conclusion
In conclusion, this compound is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research and has several advantages and limitations for lab experiments. The future directions for the research of this compound are promising and can lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-Sulfanylcyclopentan-1-ol can be achieved through various methods. One of the most common methods is the reduction of 3-Sulfanylcyclopentanone using sodium borohydride. Another method involves the reaction of cyclopentanone with thiourea followed by reduction with sodium borohydride. These methods have been widely used to synthesize this compound with high yield and purity.
Applications De Recherche Scientifique
3-Sulfanylcyclopentan-1-ol has been extensively used in scientific research as a key intermediate in the synthesis of various organic compounds. It is commonly used in the synthesis of chiral building blocks, which are important in the pharmaceutical industry. It has also been used in the synthesis of natural products, such as the synthesis of (-)-dihydrocarvone.
Propriétés
IUPAC Name |
3-sulfanylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQVPJAJLBKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-[(3-methoxyphenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2899560.png)
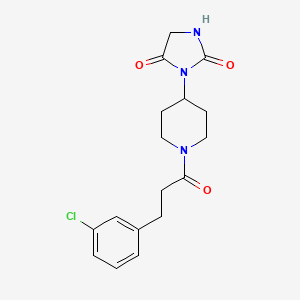
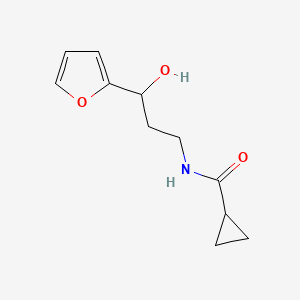


![5-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2899567.png)

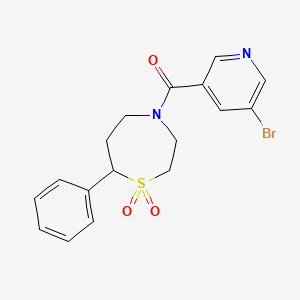
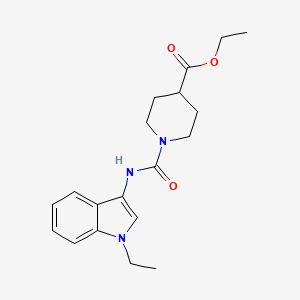


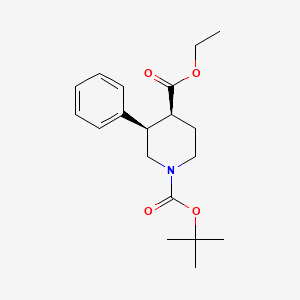

![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)
